Thermodynamic stability of (2R)-oxolane-2-carboxamide in solution
Thermodynamic stability of (2R)-oxolane-2-carboxamide in solution
Topic: Thermodynamic Stability of (2R)-Oxolane-2-Carboxamide in Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
(2R)-Oxolane-2-carboxamide (also known as (2R)-tetrahydrofuran-2-carboxamide) represents a critical chiral motif in medicinal chemistry, serving as a pharmacophore in peptidomimetics and a key intermediate in the synthesis of
Its thermodynamic stability in solution is governed by two competing vectors: hydrolytic durability of the amide bond and configurational integrity of the C2 chiral center. While the amide linkage exhibits high kinetic stability at physiological pH, the electron-withdrawing nature of the adjacent ether oxygen renders the
This guide provides a mechanistic analysis of these stability factors and details self-validating experimental protocols for establishing the thermodynamic profile of this compound.
Structural & Thermodynamic Landscape[1]
Electronic Effects & The Anomeric Influence
The stability of (2R)-oxolane-2-carboxamide is distinct from acyclic analogs (e.g., pentanamide) due to the cyclic ether functionality.
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Inductive Destabilization: The ring oxygen at position 1 exerts a negative inductive effect (-I) on the C2 carbon. This increases the electrophilicity of the carbonyl carbon, theoretically making the amide bond more susceptible to nucleophilic attack (hydrolysis) than a standard alkyl amide. However, resonance delocalization of the nitrogen lone pair into the carbonyl typically overrides this, maintaining a high barrier to hydrolysis.
-
The Generalized Anomeric Effect: The conformation of the oxolane ring is influenced by the interaction between the lone pairs of the ring oxygen and the antibonding orbital (
) of the exocyclic C-C bond. This stereoelectronic effect favors a specific ring puckering (often a twisted C2-symmetry conformer) that minimizes dipolar repulsion, indirectly influencing the rotational barrier of the amide bond.
Conformational Locking
In solution, the molecule exists in equilibrium between syn and anti rotamers about the amide C-N bond.
-
Intramolecular H-Bonding: In non-polar or aprotic polar solvents, the amide hydrogen may form a weak intramolecular hydrogen bond with the ring oxygen, locking the conformation and effectively increasing the thermodynamic stability (
) of that specific rotamer.
Degradation Pathways: Mechanisms & Causality
The two primary degradation pathways are Hydrolysis (cleavage of the amide) and Epimerization (inversion of chirality).
Hydrolysis (Acid & Base Catalyzed)
-
Acidic Medium (
): Protonation occurs at the amide oxygen (the most basic site due to resonance).[1] This activates the carbonyl carbon for nucleophilic attack by water, leading to the formation of (2R)-tetrahydrofuran-2-carboxylic acid and ammonia. -
Basic Medium (
): Hydroxide ions directly attack the carbonyl carbon. The tetrahedral intermediate collapses to expel the amide anion ( ), which is immediately protonated to ammonia.
Epimerization (The Critical Risk)
The C2 proton is
-
Mechanism: In basic conditions, the C2 proton can be abstracted to form a planar enolate intermediate. The inductive withdrawal by the ring oxygen stabilizes this enolate, lowering the
of the -proton (estimated , compared to for simple amides). -
Thermodynamic Consequence: Upon reprotonation, the molecule can accept a proton from either face. Since the (2R) and (2S) enantiomers may have different solvation energies or steric interactions in the transition state, the system will drift toward a racemic mixture (or a thermodynamic ratio favoring the sterically less crowded isomer) over time.
Visualization of Degradation Pathways
Figure 1: Competing degradation pathways. Red arrows indicate the reversible epimerization risk; green arrows indicate irreversible hydrolysis.
Experimental Protocols (Self-Validating Systems)
To establish the thermodynamic stability profile, the following protocols should be executed. These are designed to be self-validating by including internal controls and mass balance checks.
Protocol A: pH-Rate Profile Determination (Hydrolysis)
Objective: Determine the pseudo-first-order rate constants (
Methodology:
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.0 (Acetate), 7.4 (Phosphate), and 10.0 (Borate/NaOH). Ionic strength (
) should be adjusted to 0.15 M using NaCl to mimic physiological conditions. -
Sample Incubation: Dissolve (2R)-oxolane-2-carboxamide to a concentration of 1 mg/mL. Aliquot into HPLC vials and incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) to accelerate degradation.
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Quantification (HPLC-UV):
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
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Mobile Phase: Isocratic 95:5 Water:Acetonitrile (0.1% H3PO4). The high polarity of the amide requires low organic content for retention.
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Detection: UV at 210 nm (amide bond absorption).
-
-
Self-Validation Step: The sum of the molar concentration of the remaining amide and the formed acid (corrected for response factors) must equal the initial concentration (
). If mass balance fails, investigate oxidative degradation or evaporation.
Data Analysis:
Plot
Protocol B: Assessment of Chiral Stability (Epimerization)
Objective: Quantify the rate of conversion from (2R) to (2S) in basic media.
Methodology:
-
Stress Condition: Prepare a solution of the compound in 0.1 M NaOH (pH ~13).
-
Sampling: Withdraw aliquots at
hours. Quench immediately with an equimolar amount of HCl to stop the reaction. -
Chiral Analysis:
-
Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).
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Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or IC).
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Mobile Phase: Hexane:Ethanol (80:20) for normal phase or CO2:Methanol for SFC.
-
-
Self-Validation Step: Verify resolution (
) between (2R) and (2S) peaks is . Ensure no hydrolysis products interfere with the chiral region.
Protocol C: Thermodynamic Solubility & Dissolution Enthalpy
Objective: Determine the energy cost of breaking the crystal lattice and solvating the molecule.
Methodology:
-
Saturation: Add excess solid (2R)-oxolane-2-carboxamide to water in a jacketed vessel at controlled temperatures (25°C, 37°C, 50°C).
-
Equilibration: Stir for 24 hours. Filter supernatant through a 0.22 µm PVDF filter (pre-heated to prevent precipitation).
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Measurement: Quantify concentration via HPLC.
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Calculation: Use the van 't Hoff equation to determine Enthalpy of Solution (
): Where is solubility in molarity.
Summary of Quantitative Expectations
Based on structural analogs (proline amide, tetrahydrofuran-2-carboxylic acid esters), the following thermodynamic behaviors are predicted:
| Parameter | Predicted Trend | Rationale |
| Hydrolysis | > 2 Years | Amide resonance stabilization prevents spontaneous hydrolysis. |
| Hydrolysis | Days to Weeks | Protonation of carbonyl oxygen accelerates nucleophilic attack. |
| Epimerization Rate ( | Significant at pH > 10 | |
| Solubility ( | High (Water soluble) | H-bond donor (NH2) and acceptors (O, C=O) facilitate water interaction. |
| Endothermic (+ve) | Breaking crystal lattice energy typically exceeds hydration enthalpy for amides. |
References
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Tetrahydrofuran-2-carboxamide Properties. PubChem, National Library of Medicine. Available at: [Link]
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Amide Hydrolysis Mechanisms. Master Organic Chemistry. Available at: [Link]
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Conformational Analysis of Tetrahydrofuran Derivatives. Journal of the American Chemical Society (via Lund University). Available at: [Link]
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Epimerization in Peptide Synthesis. MDPI Molecules. Available at: [Link]
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Thermodynamic Stability of Polymorphs. Journal of Pharmaceutical Sciences. Available at: [Link]
